

# Application Notes and Protocols: (-)-Vernolic Acid as a Reactive Diluent in Coatings

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## Compound of Interest

Compound Name: (-)-Vernolic acid

Cat. No.: B1234845

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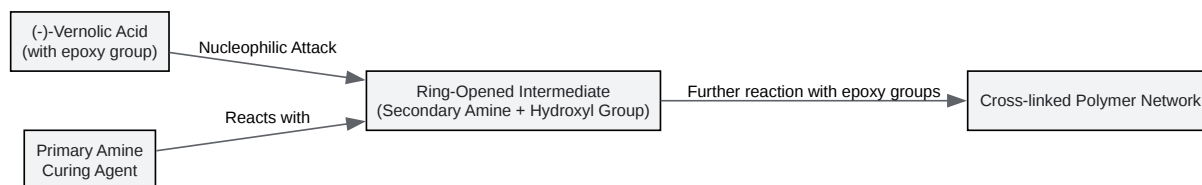
## Introduction

**(-)-Vernolic acid**, a naturally occurring epoxidized fatty acid found in high concentrations in Vernonia galamensis seed oil, presents a sustainable alternative to petroleum-based reactive diluents in coating formulations. Its inherent low viscosity and reactive epoxy functionality allow for the formulation of high-solids, low-VOC (Volatile Organic Compound) coatings. This document provides detailed application notes and experimental protocols for the use of **(-)-vernolic acid** as a reactive diluent in epoxy coating systems.

As a reactive diluent, **(-)-vernolic acid** becomes a permanent part of the cured coating, unlike traditional solvents that evaporate. This incorporation can enhance flexibility and impact resistance. The epoxy group in vernolic acid readily reacts with common curing agents, such as amines, integrating into the polymer network.

## Chemical Reaction Pathway

The primary reaction mechanism involves the nucleophilic attack of a primary amine curing agent on the electrophilic carbon atoms of the oxirane (epoxy) ring of **(-)-vernolic acid**. This results in the opening of the epoxy ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to cross-linking and the formation of a durable thermoset polymer network.



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Caption: Curing reaction of **(-)-vernolic acid** with a primary amine.

## Data Presentation: Performance of Epoxy Coatings with **(-)-Vernolic Acid**

The following table summarizes the expected performance of a standard Bisphenol A-based epoxy resin formulated with and without **(-)-vernolic acid** as a reactive diluent.

Property	Test Method	Control (0% Vernolic Acid)	15% Vernolic Acid	30% Vernolic Acid
Viscosity (cP at 25°C)	Brookfield Viscometer	~12,000	~4,500	~1,500
Gel Time (minutes)	ASTM D2471	30	45	60
Hardness (Shore D)	ASTM D2240	85	80	75
Adhesion (Cross-hatch)	ASTM D3359	5B	5B	4B
Tensile Strength (MPa)	ASTM D638	65	58	50
Elongation at Break (%)	ASTM D638	4	6	8
Volatile Organic Compounds (VOC, g/L)	ASTM D2369	~250	<100	<50

## Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of epoxy coatings formulated with **(-)-vernolic acid**.

### Protocol 1: Formulation of Epoxy Coating

Objective: To prepare an epoxy coating with a specified percentage of **(-)-vernolic acid** as a reactive diluent.

Materials:

- Liquid Bisphenol A (BPA) epoxy resin (e.g., D.E.R. 331)
- (-)-Vernolic acid** (or Vernonia oil)

- Amine curing agent (e.g., cycloaliphatic amine)
- Pigments and additives (as required)
- Mixing cups, spatulas, and a mechanical stirrer

Procedure:

- In a mixing cup, weigh the desired amount of BPA epoxy resin.
- Add the calculated amount of **(-)-vernolic acid** to the epoxy resin. For a 15% formulation, use 15g of vernolic acid for every 85g of epoxy resin.
- Mix the epoxy resin and vernolic acid thoroughly with a mechanical stirrer at a low speed (e.g., 200 rpm) for 5-10 minutes until a homogeneous mixture is obtained.
- If using pigments or other additives, add them to the mixture and continue stirring until they are well dispersed.
- Calculate the stoichiometric amount of the amine curing agent required for the epoxy resin and vernolic acid blend.
- Add the curing agent to the mixture and stir for another 2-3 minutes until the formulation is uniform.

## Protocol 2: Viscosity Measurement

Objective: To determine the effect of **(-)-vernolic acid** on the viscosity of the epoxy formulation.

Apparatus:

- Brookfield viscometer or a rotational viscometer
- Temperature-controlled water bath

Procedure:

- Calibrate the viscometer according to the manufacturer's instructions.

- Place the freshly prepared epoxy formulation (from Protocol 1) in the viscometer cup.
- Equilibrate the sample to a constant temperature (e.g., 25°C) using the water bath.
- Select an appropriate spindle and rotational speed to obtain a torque reading between 20% and 80% of the full-scale range.
- Record the viscosity reading in centipoise (cP).

## Protocol 3: Curing and Film Preparation

Objective: To prepare cured films of the epoxy formulations for mechanical and physical testing.

Procedure:

- Apply the formulated epoxy coating to prepared substrates (e.g., steel panels for adhesion and hardness testing, or release paper for preparing free films for tensile testing) using a drawdown bar to ensure a uniform film thickness.
- Allow the coated panels to cure at ambient temperature (e.g., 25°C and 50% relative humidity) for a specified period (typically 7 days for full cure).
- For accelerated curing, the panels can be placed in an oven at a specified temperature (e.g., 60°C for 2 hours), followed by conditioning at ambient temperature.

## Protocol 4: Characterization of Cured Films

Objective: To evaluate the physical and mechanical properties of the cured epoxy coatings.

### 1. Hardness Testing (ASTM D2240)

- Apparatus: Shore D durometer.
- Procedure: Place the cured coated panel on a hard, flat surface. Press the durometer indenter firmly and quickly onto the coating surface. Read the hardness value on the durometer scale within 1-2 seconds of making contact. Take at least five readings at different locations on the panel and calculate the average.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

### 2. Adhesion Testing (ASTM D3359 - Test Method B)

- Apparatus: A sharp cutting tool (e.g., utility knife), a steel straightedge, and pressure-sensitive tape (e.g., Permacel P-99).
- Procedure: Make a series of six parallel cuts, approximately 2 mm apart, through the coating to the substrate. Make another series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern. Apply the pressure-sensitive tape firmly over the grid and smooth it down. Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle. Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

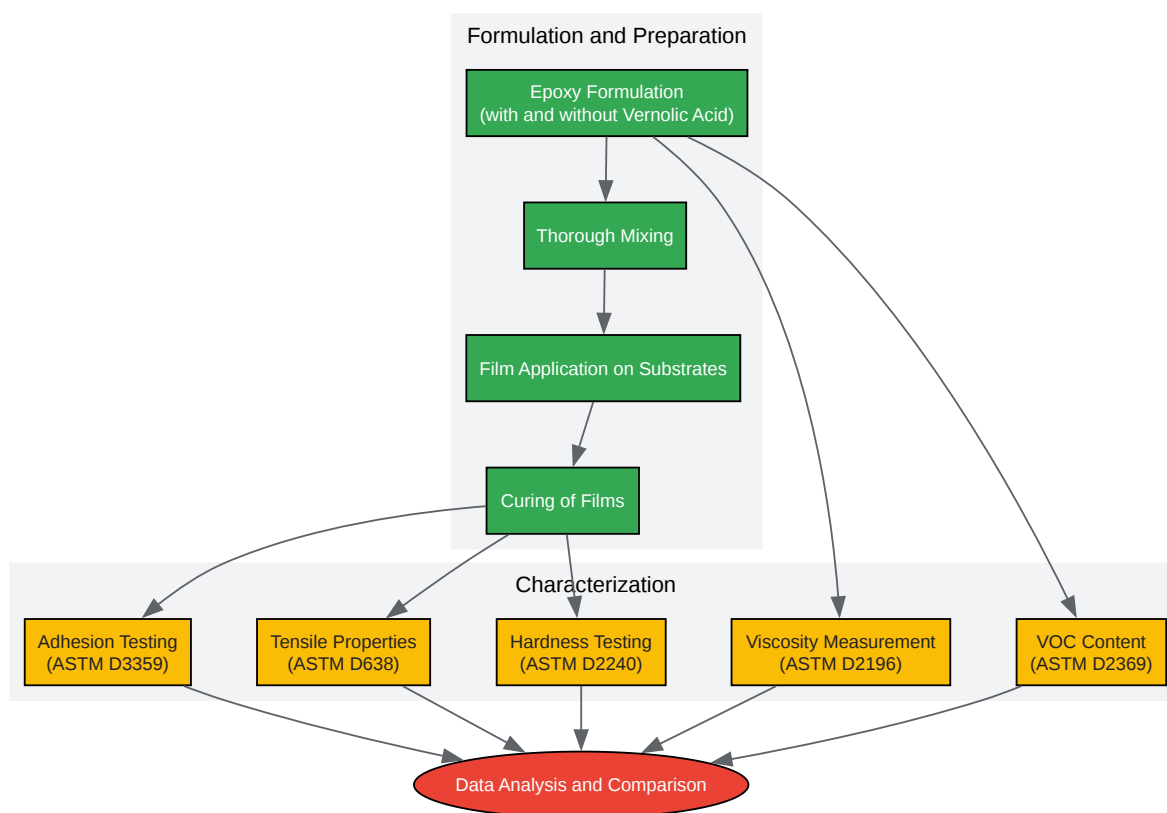
### 3. Tensile Properties (ASTM D638)

- Apparatus: Universal testing machine (e.g., Instron).
- Procedure: Prepare free films of the cured coating and cut them into dumbbell-shaped specimens according to the dimensions specified in ASTM D638. Mount the specimen in the grips of the universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fails. Record the load and elongation data to determine the tensile strength and elongation at break.

### 4. Volatile Organic Compound (VOC) Content (ASTM D2369)

- Objective: To determine the weight percent of volatile content in the coating.
- Procedure: A weighed sample of the liquid coating is placed in an aluminum foil dish and heated in an oven at  $110 \pm 5^{\circ}\text{C}$  for 60 minutes. The weight loss is used to calculate the percentage of volatile matter.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Workflow



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Caption: Workflow for evaluating **(-)-vernolic acid** in coatings.

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